

Spectroscopic Analysis of 1,5-Naphthyridin-3-amine: A Technical Guide

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Compound of Interest

Compound Name: 1,5-Naphthyridin-3-amine

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This technical guide provides an in-depth analysis of the spectroscopic data for **1,5-Naphthyridin-3-amine**, a heterocyclic compound of interest in medicinal chemistry. The document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, and predicted Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also provided, alongside graphical representations of the analytical workflow and predicted fragmentation patterns to aid in structural elucidation and characterization.

Spectroscopic Data Summary

The following tables summarize the predicted and expected quantitative data from NMR, IR, and MS analyses of **1,5-Naphthyridin-3-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for **1,5-Naphthyridin-3-amine** was found in the searched literature. The following chemical shifts are predicted based on the analysis of the parent 1,5-naphthyridine structure and known substituent effects of an amino group on aromatic systems.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts (in DMSO- d_6)

¹ H NMR		¹³ C NMR	
Proton	Predicted δ (ppm)	Carbon	Predicted δ (ppm)
H-2	~8.8	C-2	~148
H-4	~7.9	C-3	~135 (with NH ₂)
H-6	~8.4	C-4	~120
H-7	~7.6	C-4a	~140
H-8	~8.9	C-5	~150
NH ₂	~5.5 (broad)	C-6	~125
C-7	~136		
C-8	~145		
C-8a	~130		

Infrared (IR) Spectroscopy

The expected IR absorption bands for **1,5-Naphthyridin-3-amine** are based on the characteristic frequencies for primary aromatic amines and naphthyridine ring vibrations.[\[1\]](#)[\[2\]](#)

Table 2: Expected Infrared (IR) Absorption Bands

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (asymmetric & symmetric)	3400 - 3250	Medium - Strong
Aromatic C-H Stretch	3100 - 3000	Medium
C=N/C=C Ring Stretch	1650 - 1450	Medium - Strong
N-H Bend (scissoring)	1650 - 1580	Medium
Aromatic C-N Stretch	1335 - 1250	Strong
N-H Wag	910 - 665	Broad, Strong

Mass Spectrometry (MS)

The mass-to-charge ratios are predicted for various adducts of **1,5-Naphthyridin-3-amine** (Molecular Formula: C₈H₇N₃, Monoisotopic Mass: 145.064 Da).

Table 3: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M] ⁺	145.063
[M+H] ⁺	146.071
[M+Na] ⁺	168.053
[M+K] ⁺	184.027
[M-H] ⁻	144.057

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **1,5-Naphthyridin-3-amine**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Approximately 5-10 mg of solid **1,5-Naphthyridin-3-amine** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[3] Tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.[3]
- **¹H NMR Acquisition:** A standard proton NMR experiment is run, typically acquiring 16 to 64 scans to ensure a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** A carbon NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a significantly larger number of scans is typically required.

- **Data Processing:** The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the TMS or the residual solvent peak. Integration of proton signals and analysis of spin-spin coupling patterns are performed to aid in structural assignment.

IR Spectroscopy Protocol

- **Sample Preparation:** As **1,5-Naphthyridin-3-amine** is a solid, the sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded. The sample is then scanned, typically over a range of 4000 to 400 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

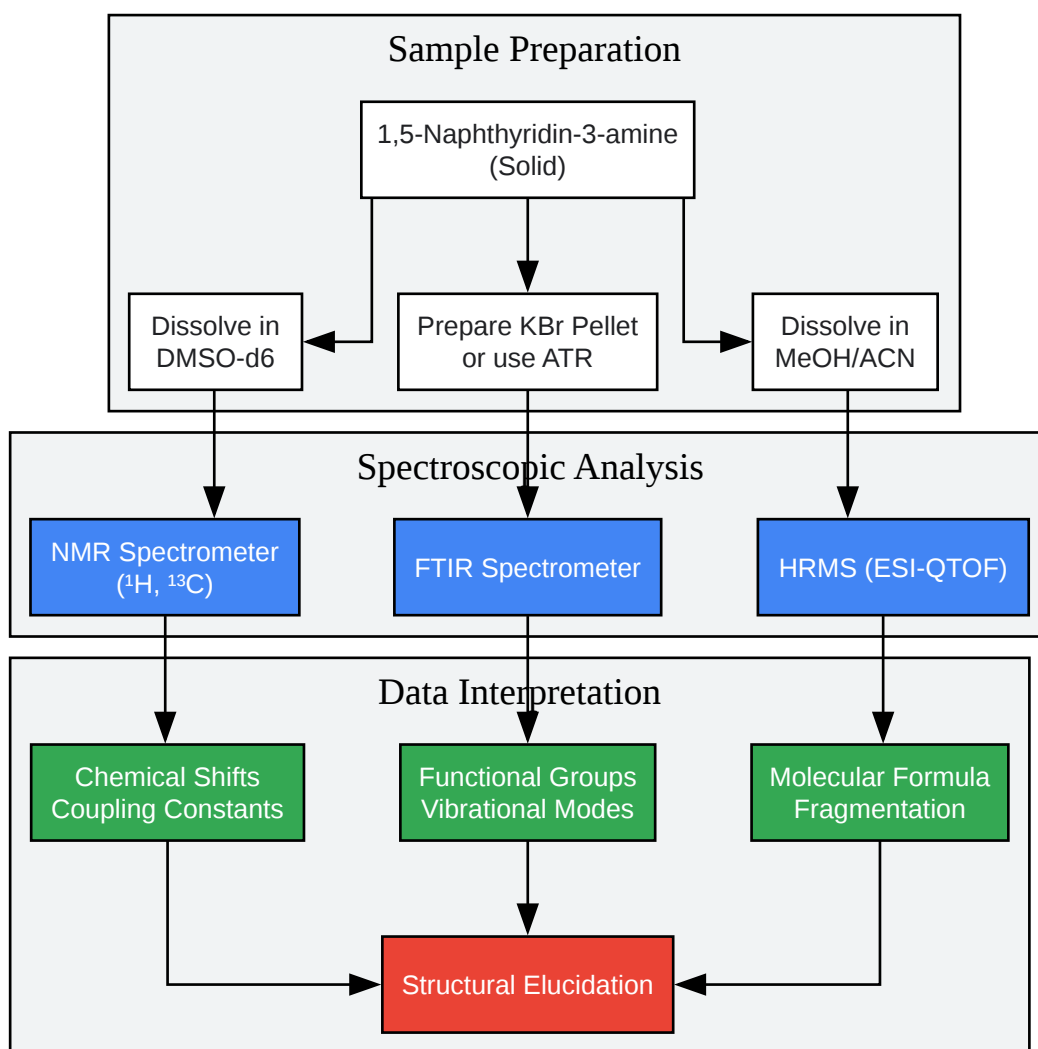
- **Sample Preparation:** A dilute solution of **1,5-Naphthyridin-3-amine** is prepared in a volatile solvent like methanol or acetonitrile, typically at a concentration of around 1 $\mu\text{g/mL}$.^[3]
- **Instrumentation:** A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is used.
- **Data Acquisition:** The sample solution is introduced into the ESI source. Mass spectra are acquired in both positive and negative ion modes to observe different adducts. For fragmentation studies (MS/MS), the molecular ion of interest (e.g., m/z 146.071 for $[\text{M}+\text{H}]^+$) is mass-selected and subjected to collision-induced dissociation (CID).
- **Data Analysis:** The resulting mass spectra are analyzed to determine the accurate mass of the molecular ion and its fragments, which helps in confirming the elemental composition

and elucidating the structure.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of **1,5-Naphthyridin-3-amine**.

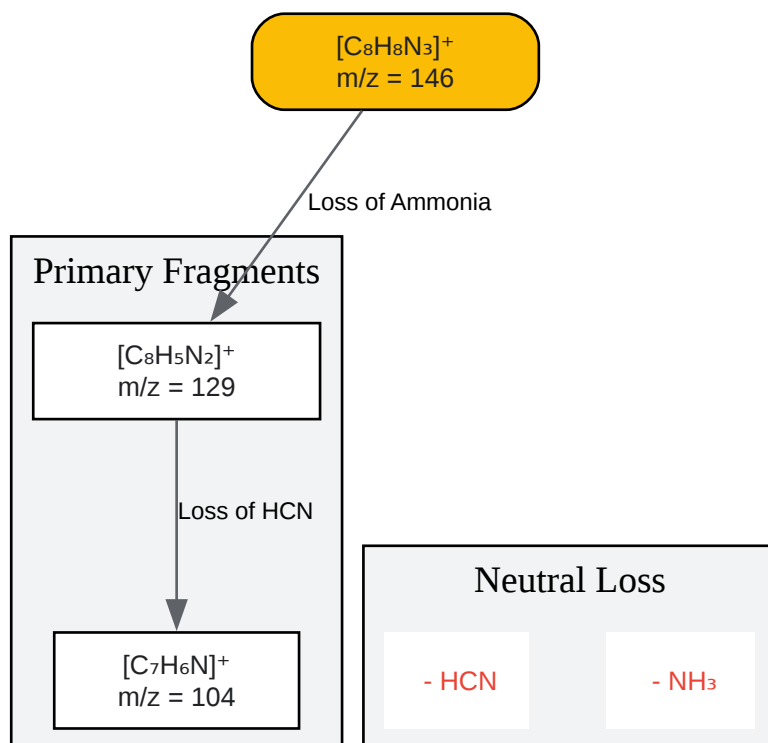


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General workflow for spectroscopic analysis.

Predicted Mass Spectral Fragmentation Pathway

This diagram shows a plausible fragmentation pathway for the protonated molecular ion of **1,5-Naphthyridin-3-amine** ($[M+H]^+$) under collision-induced dissociation conditions. Aromatic amines often undergo characteristic losses of small neutral molecules.^[4]



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Predicted MS/MS fragmentation of $[M+H]^+$.

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